molecular formula C16H21NO5S B2815962 (2E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid CAS No. 325694-53-9

(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid

Cat. No.: B2815962
CAS No.: 325694-53-9
M. Wt: 339.41
InChI Key: UVLXOJIYEJYIED-VQHVLOKHSA-N
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Description

The compound (2E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid is a synthetic cinnamic acid derivative featuring a sulfonamide-linked azepane ring at the 3-position and a methoxy group at the 4-position of the phenyl ring. Its molecular formula is C₂₀H₂₅NO₅S, with a calculated molecular weight of 403.48 g/mol.

Properties

IUPAC Name

(E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-22-14-8-6-13(7-9-16(18)19)12-15(14)23(20,21)17-10-4-2-3-5-11-17/h6-9,12H,2-5,10-11H2,1H3,(H,18,19)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLXOJIYEJYIED-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid, also known by its IUPAC name, exhibits significant biological activity, particularly in the fields of oncology and neurobiology. This compound is characterized by its unique structural features, including an azepan ring and a methoxyphenyl group, which contribute to its pharmacological properties.

  • Molecular Formula : C₁₆H₂₁N₁O₅S
  • Molecular Weight : 339.41 g/mol
  • Purity : Typically 95% .

Research indicates that compounds with similar structures demonstrate various mechanisms of action, including:

  • Cytotoxicity : The compound has shown potential in inhibiting the proliferation of cancer cells. It is hypothesized to induce apoptosis in tumor cells through various pathways, including the modulation of cell cycle progression and the activation of caspases .
  • Enzyme Inhibition : Some derivatives related to this compound have been studied for their ability to inhibit enzymes such as alpha-glucosidase and butyrylcholinesterase, which are relevant in metabolic disorders and neurodegenerative diseases .

Cytotoxic Effects

A study evaluating the cytotoxic potential of azepano derivatives highlighted that compounds with similar structures exhibited selective cytotoxicity against various human cancer cell lines. For instance, derivatives demonstrated GI50 values ranging from 5.16 to 9.56 µM against leukemia and colon cancer cell lines, indicating a promising selectivity profile for further development .

Cell LineGI50 (µM)Selectivity Index
K-562 (Leukemia)5.169.56
HT29 (Colon)9.5614.89
OVCAR-4 (Ovarian)7.458.32

Neuroprotective Properties

The azepan ring structure has been linked to neuroprotective effects in preliminary studies, suggesting that it may play a role in modulating neurotransmitter levels or protecting neuronal cells from oxidative stress . The potential for these compounds to serve as therapeutic agents in neurodegenerative conditions is an area ripe for future research.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A series of azepano derivatives were evaluated for their cytotoxic effects using the sulforhodamine B assay across multiple human tumor cell lines including A375 (melanoma), MCF-7 (breast carcinoma), and A2780 (ovarian carcinoma). The results indicated that certain modifications to the azepano structure significantly enhanced cytotoxicity while maintaining selectivity towards malignant cells .
  • Mechanistic Insights :
    • Flow cytometric analysis was employed to assess the mode of cell death induced by these compounds. Results showed that a significant percentage of treated cells underwent apoptosis, with notable activation of apoptotic markers .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Position 3,4) Molecular Formula Molecular Weight (g/mol) Key Features Source
(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid 3-(azepan-1-ylsulfonyl), 4-methoxy C₂₀H₂₅NO₅S 403.48 Seven-membered azepane ring -
(2E)-3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid 3-(ethylsulfamoyl), 4-methoxy C₁₂H₁₅NO₅S 293.31 Smaller alkyl chain substituent
(2E)-3-[3-(dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid 3-(dimethylsulfamoyl), 4-methoxy C₁₂H₁₅NO₅S 285.31 Compact dimethylamino group
(2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid 3-hydroxy, 4-methoxy C₁₀H₁₀O₄ 194.18 Lacks sulfonamide; phenolic hydroxyl
(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid 4-(methoxycarbonyl)furan C₉H₈O₅ 196.16 Furan ring substituent

Key Differences and Implications

Sulfonamide Substituents: The azepane-sulfonyl group in the target compound increases steric bulk compared to ethyl- or dimethyl-sulfonamide analogs . This may enhance binding affinity to hydrophobic pockets in biological targets but reduce aqueous solubility. Ethylsulfamoyl (C₁₂H₁₅NO₅S) and dimethylsulfamoyl (C₁₂H₁₅NO₅S) analogs have lower molecular weights (~290–285 g/mol), suggesting better bioavailability than the target compound (403.48 g/mol) .

Methoxy vs. Hydroxy Groups: The 4-methoxy group in the target compound contrasts with the 3-hydroxy-4-methoxy substitution in (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid .

Heterocyclic Modifications: Compounds like (2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid replace the phenyl ring with a furan moiety, drastically altering electronic properties and ring planarity .

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